molecular formula C9H18ClNO3 B2908564 Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride CAS No. 2361645-69-2

Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride

Cat. No.: B2908564
CAS No.: 2361645-69-2
M. Wt: 223.7
InChI Key: QCGDJRQZNYGINM-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the synthesis of pharmaceuticals and other organic compounds.

Safety and Hazards

“Methyl 2-methoxy-2-piperidin-4-ylacetate hydrochloride” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to be a significant area of research in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride typically involves the reaction of piperidine with methyl 2-methoxyacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to ensure consistent quality and high efficiency. The use of advanced equipment and technology allows for the precise control of reaction parameters, resulting in the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride can be compared with other similar compounds, such as:

    Methyl 2-methoxyacetate: A precursor in the synthesis of the compound.

    Piperidine derivatives: Compounds with similar structural features and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications.

Properties

IUPAC Name

methyl 2-methoxy-2-piperidin-4-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-8(9(11)13-2)7-3-5-10-6-4-7;/h7-8,10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGDJRQZNYGINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCNCC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361645-69-2
Record name methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride
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